3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Description
3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound that features a trifluoromethyl group, an oxolane ring, and a benzoxazepine core
Properties
IUPAC Name |
3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-12-11-26-15-7-3-2-5-13(15)10-23(12)17(24)22-16(18(19,20)21)9-14-6-4-8-25-14/h2-3,5,7,12,14,16H,4,6,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTISRCJMJXBKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1C(=O)NC(CC3CCCO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: Its potential pharmacological activities, such as enzyme inhibition or receptor modulation, make it a subject of interest in drug discovery and development.
Industry: The compound’s stability and reactivity can be leveraged in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxolane ring and benzoxazepine core contribute to its overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Another trifluoromethyl compound with potential pharmacological activities.
1,1,1-Trifluoro-3-methylbutan-2-one: A trifluoromethyl compound used in various industrial applications.
Uniqueness
What sets 3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide apart is its unique combination of structural features, including the trifluoromethyl group, oxolane ring, and benzoxazepine core. This combination imparts distinct chemical and physical properties, making it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
